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molecular formula C5H4BBrFNO2 B1273221 5-Bromo-2-fluoropyridine-3-boronic acid CAS No. 501435-91-2

5-Bromo-2-fluoropyridine-3-boronic acid

Cat. No. B1273221
M. Wt: 219.81 g/mol
InChI Key: YAXKWQSQZIVTFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09340549B2

Procedure details

2-Bromopyrimidine (5.42 g, 34.1 mmol), sodium carbonate (22.75 mL, 45.5 mmol), 5-bromo-2-fluoropyridine-3-boronic acid (5 g, 22.75 mmol, commercially available from Frontier Scientific, Inc., Logan Utah), and dichloro(1,1-bis(diphenylphosphinoferrocene))palladium(II) (1.858 g, 2.275 mmol, commercially available from Sigma-Aldrich, Milwaukee, Wis.) were combined in dioxane (32.5 mL) and stirred at 100° C. overnight. LC-MS indicated good conversion to desired product. The material thus obtained was absorbed onto a plug of silica gel and purified by chromatography through a Redi-Sep pre-packed silica gel column (12 g), eluting with a gradient of 0% to 10% MeOH in DCM, to provide 2-(5-bromo-2-fluoropyridin-3-yl)pyrimidine (4.37 g, 17.20 mmol, 76% yield) as yellow solid. m/z (ESI) 253.8.
Quantity
5.42 g
Type
reactant
Reaction Step One
Quantity
22.75 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
dichloro(1,1-bis(diphenylphosphinoferrocene))palladium(II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
32.5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:7]=[CH:6][CH:5]=[CH:4][N:3]=1.C(=O)([O-])[O-].[Na+].[Na+].[Br:14][C:15]1[CH:16]=[C:17](B(O)O)[C:18]([F:21])=[N:19][CH:20]=1>O1CCOCC1>[Br:14][C:15]1[CH:16]=[C:17]([C:2]2[N:7]=[CH:6][CH:5]=[CH:4][N:3]=2)[C:18]([F:21])=[N:19][CH:20]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
5.42 g
Type
reactant
Smiles
BrC1=NC=CC=N1
Step Two
Name
Quantity
22.75 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(=NC1)F)B(O)O
Step Four
Name
dichloro(1,1-bis(diphenylphosphinoferrocene))palladium(II)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
32.5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at 100° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)F)C1=NC=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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